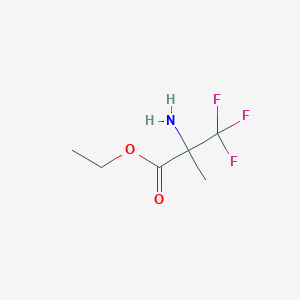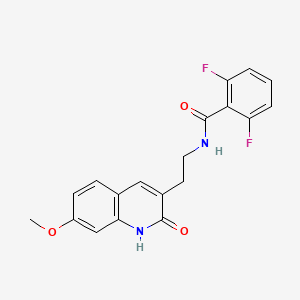
2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic compound . It contains a quinoline ring, which is a heterocyclic aromatic organic compound . This compound is part of the class of organic compounds known as aminopyrazines .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of anilines using malonic acid equivalents . The synthetic methodology of quinolin-2,4-dione derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinoline moiety, two fluorine atoms, a methoxy group, and an amide group .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .科学的研究の応用
Imaging of Solid Tumors with PET
One significant application of fluorine-containing benzamide analogs, including compounds structurally related to 2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, is in the development of ligands for positron emission tomography (PET) imaging. These compounds have been evaluated for their ability to image the sigma-2 receptor status of solid tumors. For instance, a series of fluorine-containing benzamide analogs was synthesized and assessed for their affinity for sigma-2 receptors. Compounds with moderate to high affinity were radiolabeled with fluorine-18 and demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, making them promising candidates for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Another area of application involves the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. For example, a study on the rhodium(III)-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate has demonstrated diverse synthesis strategies for fluorinated heterocycles. This process, involving C-H activation and versatile coupling, highlights the synthetic potential and mechanistic understanding of creating fluorinated compounds, which are highly valued for their pharmacological properties (Wu et al., 2017).
Antimicrobial Studies
Compounds related to this compound have also been synthesized for antimicrobial studies. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones from a lead molecule show the potential of such compounds in addressing bacterial and fungal infections. This research underscores the role of fluoroquinolone derivatives in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Patel & Patel, 2010).
将来の方向性
作用機序
Target of Action
ZINC03911767, also known as 2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, is a compound that primarily targets zinc transporters . These transporters are part of two major families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . These transporters play a crucial role in maintaining cellular zinc homeostasis .
Mode of Action
ZINC03911767 interacts with its targets, the zinc transporters, to modulate the intracellular levels of zinc . This interaction can lead to changes in the cellular zinc homeostasis, which can have significant effects on various cellular functions .
Biochemical Pathways
Zinc is involved in numerous biochemical pathways. It plays a critical role in cell cycle progression, immune functions, and many other physiological processes . By modulating the activity of zinc transporters, ZINC03911767 can potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of ZINC03911767’s action would be largely dependent on its impact on cellular zinc homeostasis. As zinc is involved in numerous cellular functions, changes in zinc homeostasis could potentially affect cell cycle progression, immune responses, and other cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZINC03911767. For instance, factors such as pH, temperature, and the presence of other ions could potentially affect the compound’s stability and its interaction with zinc transporters . .
特性
IUPAC Name |
2,6-difluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-26-13-6-5-11-9-12(18(24)23-16(11)10-13)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUJKWLXNVJCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

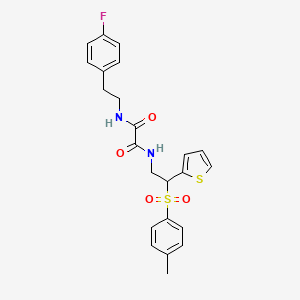
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)

![3-[3-[Methyl-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2846623.png)

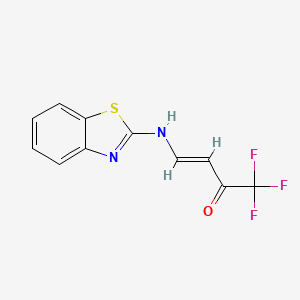
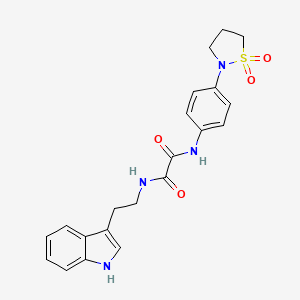
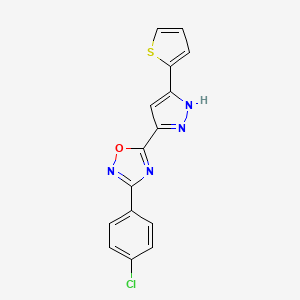
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)

![4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2846633.png)
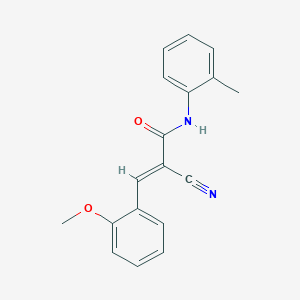
![2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2846637.png)
